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Citalopram Metabolic Pathway

Citalopram is a selective serotonin reuptake inhibitor (SSRI) whose antidepressant effect is primarily due to

the S-enantiomer [1]. Its metabolism is complex and stereoselective, leading to several primary and

secondary metabolites.

Primary N-Demethylation: The major metabolic route is N-demethylation, catalyzed mainly by
CYP2C19 and CYP3A4, to form N-desmethylcitalopram (DCT) [1] [2] [3]. DCT has significantly

lower pharmacological activity compared to the parent drug [1].
Secondary N-Demethylation: DCT is further N-demethylated by CYP2D6 to form N-
didesmethylcitalopram (DDCT) [1].
Alternative Pathways: Other minor metabolic pathways include N-oxidation to form citalopram N-

oxide (mediated by CYP2D6) and deamination to a propionic acid metabolite [1].

The table below summarizes the key enzymes and kinetic parameters for the formation of the major

demethylated metabolites.
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Metabolite
Primary
CYP
Enzyme(s)

Reported Km
(μM)

Reported Vmax
(pmol/min/pmol
P450)

Notes

N-desmethylcitalopram
(DCT)

CYP2C19,
CYP3A4 [1]

[3]

122.67 ± 9.67
(for

CYP2C19*1)
[4]

19.10 ± 0.45 (for
CYP2C19*1) [4]

In vitro data from
recombinant

enzyme systems.
Km values suggest

high-affinity enzyme
components may

exist [3].

N-
didesmethylcitalopram
(DDCT)

CYP2D6 [1] Information not

specified in
search results

Information not

specified in search
results

A minor, less potent

metabolite.

Impact of Genetic Polymorphisms

Genetic variations, particularly in the CYP2C19 gene, significantly influence citalopram metabolism and

clinical outcomes. Patients can be classified into different metabolizer phenotypes (e.g., poor, intermediate,

extensive, ultrarapid) based on their genotype.

The table below summarizes the functional impact of selected CYP2C19 variants on citalopram N-

demethylation, as determined by in vitro studies.

CYP2C19
Variant

Key Amino Acid
Change

Impact on Citalopram
Demethylation

Relative Clearance (% of
Wild-Type *1)

*2C
(rs181297724)

A161P Decreased 29.93% [4]

*2F
(rs770829708)

D341N Decreased 58.79% [4]

*3 - No function / Weak activity ~0% [4]
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CYP2C19
Variant

Key Amino Acid
Change

Impact on Citalopram
Demethylation

Relative Clearance (% of
Wild-Type *1)

*29 - Increased ~500% (5-fold increase) [4]

L16F L16F Increased ~150% (1.5-fold increase) [4]

Wild-Type (*1) - Reference 100.00% [4]

These genetic differences translate to clinical effects:

Poor Metabolizers (e.g., carriers of *2, *3 alleles) have reduced clearance, leading to elevated

plasma concentrations of citalopram and an increased risk of dose-dependent adverse effects [1] [4].
Ultrarapid Metabolizers (e.g., carriers of the *17 allele or *29) have lower plasma drug

concentrations, potentially leading to reduced efficacy or treatment failure [1] [4].

Experimental Protocols for In Vitro Metabolism

To study citalopram metabolism and characterize enzyme variants, robust in vitro methodologies are

employed.

Incubation System Using Recombinant Enzymes

This protocol is adapted from recent functional studies of CYP2C19 variants [4].

Enzyme Source: Use microsomes from Sf21 insect cells expressing recombinant human CYP2C19
variants (wild-type and mutants).

Incubation Setup: A typical 200 μL reaction mixture may contain:
Microsomal Protein: 50 pmol of recombinant P450 enzyme.

Citalopram Substrate: A range of concentrations (e.g., 5-200 μM) prepared in reaction buffer.
Cofactor: 1.0 mM NADPH (to initiate the reaction).

Buffer: 100 mM potassium phosphate buffer (pH 7.4).
Incubation: Pre-incubate the mixture (excluding NADPH) for 5 minutes at 37°C. Initiate the reaction

by adding NADPH and incubate for a defined period (e.g., 30 minutes).
Reaction Termination: Stop the reaction by adding 200 μL of ice-cold acetonitrile.
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Analytical Method: HPLC with Fluorescence Detection (HPLC-
FLD)

Sample Preparation: Centrifuge the terminated reaction mixture (e.g., 15,000 × g for 10 minutes)

and analyze the supernatant.
Chromatography:

Column: A reversed-phase C18 column (e.g., 4.6 × 150 mm, 5 μm).
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile.

Flow Rate: 1.0 mL/min.
Detection: Fluorescence detection with excitation/emission wavelengths optimized for

citalopram and its metabolites (e.g., Ex 240 nm / Em 310 nm) [4].
Quantification: Use calibration curves of authentic citalopram and DCT standards for quantification.

Kinetic parameters (Km, Vmax) are calculated by fitting metabolite formation data to the Michaelis-
Menten model.

Citalopram Metabolic Pathway Visualization

The diagram below summarizes the primary metabolic pathways of citalopram and the key enzymes

involved.
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This overview synthesizes current technical knowledge, demonstrating that understanding the intricacies of

citalopram metabolism, especially the role of pharmacogenetics, is crucial for optimizing its use in drug

development and personalized medicine.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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